N-carbamoyl-2-hydroxypropanamide

Catalog No.
S699044
CAS No.
89166-57-4
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbamoyl-2-hydroxypropanamide

CAS Number

89166-57-4

Product Name

N-carbamoyl-2-hydroxypropanamide

IUPAC Name

N-carbamoyl-2-hydroxypropanamide

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c1-2(7)3(8)6-4(5)9/h2,7H,1H3,(H3,5,6,8,9)

InChI Key

FVJIHRLRPLVRAZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(=O)N)O

Canonical SMILES

CC(C(=O)NC(=O)N)O

Dialysis Treatment

Application Summary: “(2-hydroxypropanoyl)urea” is used in the development of a new Mixed Matrix Membrane (MMM) for urea removal in Wearable Artificial Kidney (WAK) applications .

Method of Application: The MMM consists of polystyrene-based ninhydrin particles within a polyethersulfone/polyvinylpyrrolidone polymer blend matrix. The MMM is prepared via a dry-wet spinning technique .

Results and Outcomes: Thanks to the good dispersion of small size ninhydrin particles (size < 63 µm), the MMM removed under static conditions, at 70 °C, 2.1 ± 0.1 mmol of urea per grams of particles at 24 h, while urea removal by the particles in suspension reached 1.7 ± 0.1 mmol/g under the same conditions . In continuous recirculation experiments, performed at 70 °C using a laboratory scale module, the MMM removed 3.4 ± 0.3 mmol of urea per grams of particles, in 4 h .

Sustainable Agriculture

Application Summary: “(2-hydroxypropanoyl)urea”, in the form of nano-urea, is used in conjunction with conventional fertilizers to improve nitrogen use efficiency and promote sustainable crop production .

Method of Application: The application involves a foliar spray of nano-urea along with 75% of the recommended nitrogen through prilled urea . This approach is used in two predominant cropping systems, maize-wheat and pearl millet-mustard, under semi-arid regions of India .

Results and Outcomes: The supply of 75% recommended nitrogen with conventional fertilizer along with nano-urea spray reduced the energy requirement by 8–11% and increased energy use efficiency by 6–9% over 100% nitrogen through prilled urea fertilizer . Furthermore, the application of nano-urea exhibited 14% higher economic yields in all the crops compared with 50% nitrogen through prilled urea . More interestingly, two foliar sprays of nano-urea curtailed nitrogen load by 25% without any yield penalty, besides reducing the greenhouse gases (GHG) emission from 164.2 to 416.5 kg CO2-eq ha-1 under different crops . Therefore, the application of nano-urea along with 75% nitrogen through prilled urea is an energy efficient, environmentally robust, and economically feasible nutrient management approach for sustainable crop production .

N-carbamoyl-2-hydroxypropanamide is an organic compound with the molecular formula C4H8N2O3\text{C}_4\text{H}_8\text{N}_2\text{O}_3. It is characterized by a carbamoyl group (–CONH2) and a hydroxy group (–OH) attached to a propanamide backbone. This compound, also known as (2-hydroxypropanoyl)urea, is a derivative of both urea and lactic acid, which makes it significant in various chemical and biological contexts. Its structural features allow it to participate in bio

, particularly in the hydrolysis of N-carbamoyl groups. The compound interacts with specific enzymes such as N-carbamoyl-D-amino acid amidohydrolase, which facilitates the hydrolysis process and contributes to the production of N-carbamoyl-D-amino acids. This interaction impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism involves binding interactions with enzymes and other biomolecules. As a substrate for N-carbamoyl-D-amino acid amidohydrolase, it aids in the hydrolysis of N-carbamoyl groups, thereby influencing metabolic pathways within cells.

N-carbamoyl-2-hydroxypropanamide can be synthesized through several methods:

  • Direct Synthesis: The primary method involves the reaction of lactic acid with urea. This reaction typically requires heating the two components under controlled conditions (100°C to 150°C) to facilitate product formation:
    Lactic Acid+UreaN carbamoyl 2 hydroxypropanamide+Water\text{Lactic Acid}+\text{Urea}\rightarrow \text{N carbamoyl 2 hydroxypropanamide}+\text{Water}
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale production. These reactors allow for precise control over reaction parameters such as temperature and pressure, enhancing yield and product consistency. Catalysts may also be utilized to improve reaction efficiency .

N-carbamoyl-2-hydroxypropanamide finds applications in various fields:

  • Medicinal Chemistry: Its role in enzyme interactions makes it valuable for drug design and development.
  • Biochemical Research: It is used as a substrate in studies involving enzyme kinetics and metabolic pathways.
  • Agricultural Chemistry: Potential applications include its use in developing agrochemicals that target specific biochemical processes in plants .

Studies on the interactions of N-carbamoyl-2-hydroxypropanamide with enzymes have revealed its potential as a modulator of metabolic pathways. Research indicates that its ability to influence enzyme activity could lead to applications in therapeutic contexts, particularly concerning metabolic disorders or diseases influenced by amino acid metabolism .

Several compounds share structural similarities with N-carbamoyl-2-hydroxypropanamide. Here are some notable examples:

Compound NameStructureUnique Features
N7-(2-Carbamoyl-2-hydroxyethyl)guanineContains a guanine base with carbamoyl groupInvolved in nucleic acid chemistry
AcrylamideC3H5NOKnown for its role in polymerization processes
N-(5-chloropyridin-2-yl)-2-hydroxypropanamideContains a chlorinated pyridine ringExhibits different reactivity due to halogen presence

N-carbamoyl-2-hydroxypropanamide is unique due to its specific combination of functional groups that enable distinct biochemical interactions compared to these similar compounds. Its dual functionality as both an amide and an alcohol allows it to participate in diverse

XLogP3

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Dates

Last modified: 04-15-2024

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